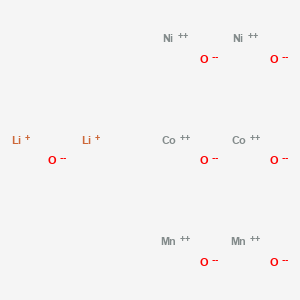

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound is known for its high energy density, stability, and efficiency, making it a popular choice for applications in electric vehicles, portable electronics, and renewable energy storage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) typically involves a chemical coprecipitation method. This method ensures uniform dispersion of transition metals at the atomic level and produces high-density spherical precursors . The process involves dissolving lithium, cobalt, manganese, and nickel salts in a solution, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to form the final oxide compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale coprecipitation followed by spray drying and high-temperature calcination. The solution is sprayed through a nozzle into a roasting reactor chamber, where it is heated to achieve the desired temperature range (500–700°C). The droplets dry up, and the solutes undergo pyrohydrolysis to form the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and intercalation. During the charging and discharging cycles of a lithium-ion battery, lithium ions intercalate into and de-intercalate from the layered structure of the compound .

Common Reagents and Conditions

Common reagents used in these reactions include lithium salts, organic solvents, and electrolytes. The reactions typically occur under controlled temperatures and voltages to ensure the stability and efficiency of the compound .

Major Products Formed

The major products formed from these reactions include lithium intercalated compounds and their de-intercalated counterparts. These products are essential for the energy storage and release processes in lithium-ion batteries .

Aplicaciones Científicas De Investigación

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications:

Biology: Research is ongoing to explore its potential use in bioelectronic devices and biosensors.

Medicine: Investigated for its potential in medical devices that require reliable and efficient power sources.

Industry: Widely used in electric vehicles, portable electronics, and renewable energy storage systems.

Mecanismo De Acción

The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves the intercalation and de-intercalation of lithium ions within its layered structure. The cobalt and nickel 3d bands overlap with the oxygen 2p band, allowing them to charge to their 4+ oxidation states without the oxygen ions losing electron density . This process is crucial for the efficient storage and release of energy in lithium-ion batteries.

Comparación Con Compuestos Similares

Similar Compounds

Lithium cobalt oxide (LiCoO2): Known for its high energy density but lower thermal stability compared to dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-).

Lithium manganese oxide (LiMn2O4): Offers better thermal stability but lower energy density.

Lithium nickel oxide (LiNiO2): Provides high capacity but has issues with stability and safety.

Uniqueness

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) combines the advantages of these similar compounds, offering a balanced performance in terms of energy density, thermal stability, and safety. Its unique combination of nickel, manganese, and cobalt allows for tailored properties to meet specific application needs .

Propiedades

Número CAS |

179802-95-0 |

|---|---|

Fórmula molecular |

Co2Li2Mn2Ni2O7 |

Peso molecular |

471.1 g/mol |

Nombre IUPAC |

dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |

InChI |

InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |

Clave InChI |

FGGMMDCONZKOHF-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)

![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)